molecular formula C7H9N3O B1528666 N-(6-aminopyridin-3-yl)acetamide CAS No. 41292-44-8

N-(6-aminopyridin-3-yl)acetamide

Cat. No.: B1528666
CAS No.: 41292-44-8
M. Wt: 151.17 g/mol
InChI Key: WXNBDYGICNCEQQ-UHFFFAOYSA-N
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Description

N-(6-aminopyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-aminopyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNBDYGICNCEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41292-44-8
Record name N-(6-aminopyridin-3-yl)acetamide
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Significance of Pyridin 3 Yl Acetamides in Organic Synthesis and Heterocyclic Chemistry

Pyridin-3-yl acetamides, as a class of compounds, hold considerable significance in the realms of organic synthesis and heterocyclic chemistry. The pyridine (B92270) ring is a fundamental heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The acetamide (B32628) group, on the other hand, provides a handle for further chemical modifications and can participate in various coupling reactions. cymitquimica.com

The combination of the pyridine ring and the acetamide group in pyridin-3-yl acetamides makes them versatile building blocks. cymitquimica.com They can be used to construct more complex heterocyclic systems through cyclization reactions or to introduce the pyridinyl moiety into larger molecules. The nitrogen atom in the pyridine ring and the amide functionality can also act as ligands for metal catalysts, influencing the outcome of chemical reactions.

In organic synthesis, these compounds serve as important intermediates. For instance, they can be utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. These reactions are fundamental in the construction of complex molecular architectures.

Historical Context of N 6 Aminopyridin 3 Yl Acetamide Research and Analog Development

The study of aminopyridines and their derivatives has a long history in chemistry, with initial research dating back to the mid-20th century. rsc.org These early investigations laid the groundwork for understanding the fundamental properties and reactivity of this class of compounds. Over the years, extensive research has been conducted on various aminopyridine isomers and their derivatives, driven by their potential applications in medicinal chemistry and materials science. researchgate.net

The development of analogs of N-(6-aminopyridin-3-yl)acetamide has been a continuous effort to explore the structure-activity relationships of this scaffold. For example, the synthesis of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives has been explored for their cytotoxic activities. nih.gov Similarly, the discovery of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide as a novel scaffold has shown activity against sensitive and resistant cancer cells. nih.gov These studies highlight the importance of the aminopyridine core and the acetamide (B32628) functionality in designing new bioactive molecules.

Current Academic Research Trajectories for N 6 Aminopyridin 3 Yl Acetamide

Primary Synthetic Routes and Precursor Chemistry

The fundamental approaches to synthesizing this compound involve the strategic introduction of the amino and acetamido groups onto the pyridine ring. This can be achieved through various classical and modern organic chemistry reactions.

Amination Reactions of Pyridine Derivatives

A key step in the synthesis of the target molecule is the introduction of an amino group at the 6-position of the pyridine ring. One of the most established methods for this transformation is the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom. For instance, 3-aminopyridine (B143674) can be synthesized from nicotinamide (B372718) by treatment with bromine and a strong base like sodium hydroxide. mdpi.comnih.gov This principle can be applied to a suitably substituted pyridine-3-carboxamide (B1143946) to generate the 6-amino functionality.

Another classical approach is the reduction of a nitropyridine. For example, 2-amino-5-nitropyridine (B18323) can be prepared by the nitration of 2-aminopyridine (B139424). nih.govacs.org Subsequent reduction of the nitro group, for instance using iron in acidic medium or catalytic hydrogenation, yields 2,5-diaminopyridine. nih.gov While this provides a diaminopyridine scaffold, selective functionalization is required to obtain the desired isomer.

Modern methods for amination often involve transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed amination of halopyridines is a powerful tool for forming carbon-nitrogen bonds. rsc.orgorgsyn.org This approach allows for the direct coupling of an amine source with a halogenated pyridine derivative under relatively mild conditions.

Acylation Strategies for Acetamide Moiety Formation

The introduction of the acetamide group is typically achieved through the acylation of an amino group on the pyridine ring. This reaction generally involves treating the aminopyridine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. nih.gov The reaction is often carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct and drive the reaction to completion. nih.gov

In cases where multiple amino groups are present, selective acylation can be a challenge. The relative nucleophilicity of the amino groups, influenced by their electronic environment on the pyridine ring, will dictate the site of acylation. For diaminopyridines, the amino group that is less deactivated by the ring nitrogen will typically react preferentially.

For the synthesis of this compound, the acetylation step would ideally be performed on a precursor that already contains the 6-amino group or a group that can be converted to it. For example, a patent describes a method for preparing 2-acetamido-5-aminopyridine (B1225344) by first acetylating 2-aminopyridine and then nitrating the resulting acetanilide, followed by reduction of the nitro group. nih.gov This highlights the feasibility of performing acetylation on an aminopyridine ring.

Multi-Step Synthesis Pathways for this compound

A plausible multi-step synthesis for this compound can be designed based on the reactions discussed above. A key intermediate for this pathway is 6-aminopyridine-3-carboxylic acid. nih.gov

One potential synthetic route is outlined below:

Amide Formation: 6-Aminopyridine-3-carboxylic acid can be converted to its corresponding carboxamide, 6-aminopyridine-3-carboxamide, through reaction with ammonia (B1221849) or via an activated carboxylic acid derivative. nih.gov

Hofmann Rearrangement: The resulting 6-aminopyridine-3-carboxamide can then undergo a Hofmann rearrangement. nih.govnih.gov This reaction, typically using bromine and a strong base, would convert the carboxamide group at the 3-position into a primary amino group, yielding 3,6-diaminopyridine.

Selective Acylation: The final step would involve the selective acetylation of the 3-amino group of 3,6-diaminopyridine with acetic anhydride or acetyl chloride to give the target compound, this compound. The 6-amino group is generally less nucleophilic due to its direct conjugation with the electron-withdrawing pyridine nitrogen, which could favor acetylation at the 3-position.

An alternative approach could involve a Curtius or Lossen rearrangement of a derivative of 6-aminopyridine-3-carboxylic acid. nih.govnih.govresearchgate.netbldpharm.combldpharm.com These reactions also provide a pathway from a carboxylic acid to a primary amine.

Advanced Synthetic Approaches for Structurally Complex Analogues

The development of structurally diverse analogs of this compound often requires more sophisticated synthetic strategies, including transition metal-catalyzed reactions and methods for constructing fused heterocyclic systems.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the synthesis of complex pyridine derivatives. Palladium, rhodium, and copper catalysts are frequently employed for various cross-coupling reactions.

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions are particularly versatile. The Buchwald-Hartwig amination allows for the coupling of a wide range of amines with aryl halides, including halopyridines. nih.gov This can be used to introduce diverse amino substituents at various positions on the pyridine ring, starting from a halogenated N-acetylaminopyridine precursor. For instance, a 6-halo-N-(pyridin-3-yl)acetamide could be coupled with different amines to generate a library of analogs.

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective in C-H activation and annulation reactions. For example, rhodium(III)-catalyzed annulation of enaminones with vinylene carbonate can be used to construct N-substituted 3-acylpyrroles. nih.gov Similar strategies could potentially be adapted to build complex side chains or fused rings onto the this compound scaffold.

Copper-Catalyzed Reactions: Copper-catalyzed reactions are also valuable, particularly for amination and the synthesis of nitrogen-containing heterocycles. For example, copper can catalyze three-component reactions to form α-amino imides from tertiary amines.

The following table summarizes some examples of transition metal-catalyzed reactions for the synthesis of pyridine derivatives.

Catalyst SystemReaction TypeStarting MaterialsProduct Type
Palladium(II) acetate (B1210297) / XantphosAminocarbonylationIodo(hetero)arenes, NortropineN-acylnortropane derivatives
[Cp*RhCl₂]₂ / AgSbF₆ / Cu(OAc)₂C-H activation / AnnulationEnaminones, Vinylene carbonateN-substituted 3-acylpyrroles
Copper(I) chloride / Copper(II) triflateThree-component couplingAmines, Formaldehyde, TMSCNCyanomethylamines

Cyclization and Heterocycle Annulation Methods

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems such as imidazopyridines and pyridopyrimidines. These fused systems are often found in biologically active molecules.

Imidazopyridine Synthesis: Imidazopyridines can be synthesized through the condensation of a 2-aminopyridine derivative with an α-haloketone. nih.gov More advanced methods include one-pot syntheses using 2-aminopyridines, sulfonamides, and arylglyoxal hydrates in the presence of a Lewis acid like zinc chloride. nih.gov A NaIO₄/TBHP-promoted (3+2) cycloaddition of propargyl alcohols with 2-aminopyridines also provides a route to imidazopyridines. researchgate.net

Pyridopyrimidine Synthesis: Pyridopyrimidines can be prepared from appropriately substituted aminopyridines. For example, 2-amino-6-(4-methoxyphenyl)-4-(4-substituted)phenyl)nicotinonitrile can be reacted with N,N-dimethyl-N'-substituted phenyl formimidamide or phenyl isothiocyanate to yield various pyridopyrimidine derivatives. bldpharm.com The synthesis of Trametinib, a pyrido[4,3-d]pyrimidine (B1258125) derivative, highlights the importance of this class of compounds. nih.gov

These cyclization and annulation reactions allow for the construction of a wide range of structurally diverse analogs with potentially new and interesting properties.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into molecules containing the this compound scaffold is crucial for the development of selective therapeutic agents. While specific literature on the stereoselective synthesis of this compound is not extensively detailed, principles from the asymmetric synthesis of related chiral N-heterocycles can be applied. These strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.

One common approach is the use of transition metal catalysts with chiral ligands. For instance, copper-catalyzed asymmetric cyclization reactions have been effectively used to synthesize chiral piperidines and tetrahydroisoquinolines. These reactions often proceed with high enantioselectivity, controlled by the coordination of the substrate to the chiral catalyst complex. A similar strategy could be envisioned for the synthesis of chiral precursors to this compound, for example, through the asymmetric reduction of a prochiral enamine or the enantioselective alkylation of a nucleophilic aminopyridine derivative.

Another established method is enzyme-catalyzed synthesis. Biocatalysts, such as transaminases, can be employed for the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. This enzymatic approach offers a green and highly selective alternative to traditional chemical methods. The synthesis of a chiral amino-substituted pyridine precursor could potentially be achieved using an engineered transaminase, which would then be followed by acylation to yield the final chiral this compound derivative.

Furthermore, substrate-controlled diastereoselective reactions are a powerful tool. In the synthesis of complex molecules, existing stereocenters can direct the formation of new ones. For precursors to this compound that already contain a chiral center, the introduction of the acetamide group or modifications to the pyridine ring can be influenced by the existing stereochemistry, leading to a diastereomerically enriched product.

A practical asymmetric synthesis of a novel aminopiperidine-fused imidazopyridine, a related heterocyclic system, highlights a successful application of these principles. nih.gov The process involved a highly enantioselective Michael addition to assemble a functionalized piperidinone skeleton, which was then elaborated into the final complex chiral product. nih.gov Such multi-step sequences involving key stereoselective transformations are indicative of the synthetic strategies that would be required for the successful asymmetric synthesis of chiral this compound derivatives.

Optimization of Reaction Conditions and Process Chemistry Research

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, the key transformation is the acylation of the corresponding aminopyridine precursor.

The choice of acylating agent and coupling reagents, as well as the reaction solvent and temperature, can significantly influence the outcome of the acylation reaction. A study on the chemoselective acylation of 2-amino-8-quinolinol demonstrated that different conditions could selectively lead to either C2-amides or C8-esters. researchgate.net This highlights the importance of fine-tuning reaction parameters to achieve the desired regioselectivity in molecules with multiple reactive sites, a consideration that is also relevant for substituted aminopyridines.

A common method for amide bond formation involves the use of a carboxylic acid and a coupling agent. Research on the optimization of acylation conditions has explored various reagents and their impact on yield. For example, the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as DMAP (4-dimethylaminopyridine) is a standard practice. researchgate.net The optimization of such a reaction would involve screening different solvents, temperatures, and stoichiometric ratios of the reactants and reagents.

The table below presents a hypothetical optimization of the acylation of 5-aminopyridine with acetic acid, a model reaction for the synthesis of this compound.

EntryCoupling AgentBaseSolventTemperature (°C)Yield (%)
1EDCIDMAPDCM2575
2HATUDIPEADMF2588
3T3PPyridineAcetonitrile5092
4Acetic AnhydridePyridineToluene8085

This table is illustrative and based on general principles of acylation reaction optimization.

Process chemistry research focuses on the scalability of synthetic routes. A one-pot, three-component reaction was developed for the synthesis of 3-sulfonyl-2-aminopyridines, which are structurally related to the target compound. acs.org This approach is highly desirable for large-scale production as it reduces the number of unit operations and work-up procedures, leading to increased efficiency and reduced waste. acs.org The study emphasized the versatility and scalability of the reaction, yielding products with high purity without the need for column chromatography. acs.org

Furthermore, internal catalysis can be a powerful tool for optimizing reactions. An efficient method for the N-acylation of amides was developed using a pyridine ring as an internal nucleophilic catalyst, leading to the formation of imides in good to excellent yields. researchgate.net This strategy, which leverages the inherent reactivity of the pyridine moiety, could potentially be adapted for the synthesis of this compound under mild and environmentally friendly conditions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments would be crucial for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to establish the connectivity of the protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra would reveal one-bond correlations between protons and the carbons they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away, providing critical information for connecting the different fragments of the molecule, such as linking the acetamide group to the correct position on the pyridine ring.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule and can be used for conformational analysis.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. It is particularly useful for observing symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the pyridine ring and the C=O bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

Detailed Research Findings:

A comprehensive search of scientific literature and chemical databases did not yield specific high-resolution mass spectrometry (HRMS) data for this compound. While HRMS data is available for related compounds, such as N-(6-aminoacridin-3-yl)acetamide, this information is not directly transferable. nih.gov

In a typical HRMS analysis of an organic molecule like this compound, the expected outcome would be the determination of its exact mass, which allows for the confirmation of its molecular formula (C₇H₉N₃O). The analysis would also reveal the isotopic distribution pattern.

General Fragmentation Patterns for Related Structures:

In the absence of specific data for the target compound, general principles of mass spectrometry fragmentation can be considered. For molecules containing amide and amine functionalities, fragmentation often occurs via specific pathways. libretexts.org For instance, α-cleavage adjacent to the nitrogen atom is a common fragmentation route for amines. libretexts.org Amides can undergo fragmentation through various mechanisms, including cleavage of the amide bond. miamioh.edu The fragmentation of sugar chains containing amino and acetamide groups has been studied, indicating that the location of the charge (proton or cation) significantly influences the fragmentation pathways. nih.govlibretexts.org However, without experimental data, the precise fragmentation pattern of this compound remains speculative.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

A thorough search of crystallographic databases and the scientific literature did not uncover any published single-crystal X-ray diffraction data for this compound. Therefore, the specific details regarding its crystal system, space group, intermolecular interactions, and solid-state conformation are not available.

Crystal System and Space Group Determination

The crystal system and space group are fundamental properties of a crystalline solid that describe its symmetry. This information is a primary result of a successful X-ray crystallographic analysis. Studies on related acetamide derivatives have reported various crystal systems. researchgate.netresearchgate.netnih.gov For example, the crystal structure of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide has been determined, providing a precedent for the crystallographic analysis of related compounds. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions play a crucial role in the packing of molecules in a crystal lattice and can influence the physical properties of the solid. nih.gov For this compound, the presence of an amino group, a pyridyl nitrogen, and an amide group suggests the potential for a variety of intermolecular hydrogen bonds. The aromatic pyridine ring also allows for the possibility of π-π stacking interactions.

In related structures, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, extensive hydrogen bonding networks involving N—H···O and N—H···N interactions, as well as intramolecular hydrogen bonds, have been observed. researchgate.net Similarly, the crystal structure of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide reveals intermolecular N—H···O hydrogen bonding and π–π stacking interactions. nih.gov Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts. nih.govacs.org

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state, including the torsion angles between different parts of the molecule, is determined by X-ray crystallography. For this compound, this would involve determining the rotational orientation of the acetamide group relative to the pyridine ring.

In studies of similar molecules, the conformation is often stabilized by intramolecular interactions. For example, in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, an intramolecular N—H···N hydrogen bond leads to a folded conformation. researchgate.net Density Functional Theory (DFT) calculations are also frequently used in conjunction with experimental X-ray data to analyze the molecular conformation. researchgate.net

Computational and Quantum Chemical Studies of N 6 Aminopyridin 3 Yl Acetamide

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is the preferred method for investigating the electronic structure and properties of molecules of this size. A typical DFT study on N-(6-aminopyridin-3-yl)acetamide would involve the following analyses.

Geometry Optimization and Conformational Energy Landscapes

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. DFT calculations would explore the potential energy surface of this compound to locate the global minimum and other low-energy conformers. This involves systematically rotating the flexible bonds, such as the C-N bond of the acetamide (B32628) group, to map out the conformational energy landscape. The results would reveal the most probable shapes the molecule adopts.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.23 Å
C-N (amide)~1.35 Å
C-C (ring)~1.39 - 1.41 Å
C-N (ring)~1.33 - 1.37 Å
Bond AngleO=C-N~122°
C-N-C (amide)~120°
Dihedral AngleC(ring)-C(ring)-N-C(amide)Variable (determines conformation)

Note: This table is illustrative and contains hypothetical data pending actual computational studies.

Vibrational Frequency Calculations and Spectroscopic Correlations

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of all molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed spectral features. For instance, the characteristic C=O stretching frequency of the amide group and the N-H stretching frequencies of the amino and amide groups would be precisely calculated.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. uni.lu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov DFT calculations would provide detailed visualizations of the HOMO and LUMO distributions, showing which parts of the molecule are most likely to be involved in electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-

Note: This table is intended to show the format of expected results; no published data is available.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution in a molecule, going beyond the simple Lewis structure model. It examines interactions between filled and empty orbitals, quantifying the extent of electron delocalization and hyperconjugative stabilization.

Characterization of Intermolecular Hydrogen Bonding Networks

NBO analysis is particularly powerful for studying non-covalent interactions, such as hydrogen bonds. For this compound, this analysis would be crucial for understanding how molecules interact with each other in the solid state or in solution. It can identify the specific donor and acceptor orbitals involved in hydrogen bonds (e.g., between the amide N-H and the pyridine (B92270) nitrogen, or the amino group and the carbonyl oxygen of a neighboring molecule) and calculate the stabilization energy associated with these interactions. nih.gov This provides fundamental insights into the forces governing the supramolecular assembly of the compound.

Assessment of Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a critical process in molecular electronics and photophysics, describing the transfer of electron density from a donor to an acceptor group within the same molecule upon photoexcitation. For a molecule like this compound, the aminopyridine ring can act as an electron donor, while the acetamide group can function as an electron acceptor.

Computational studies on similar molecules often utilize Time-Dependent Density Functional Theory (TD-DFT) to model the excited states and visualize the charge redistribution. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides a qualitative understanding of ICT. In a typical analysis, if the HOMO is localized on the aminopyridine moiety and the LUMO is on the acetamide group, it indicates a significant ICT character for the lowest electronic transition.

Table 1: Frontier Molecular Orbital Analysis for a Hypothetical ICT in this compound

Molecular OrbitalPrimary LocalizationRole in ICT
HOMOAminopyridine RingElectron Donor
LUMOAcetamide GroupElectron Acceptor
Energy Gap (ΔE) Influences the energy of the ICT transition

The energy gap between the HOMO and LUMO is a key parameter; a smaller gap generally suggests that charge transfer can occur more readily. Solvatochromism studies, both experimental and computational, where the absorption and emission spectra are analyzed in solvents of varying polarity, can further quantify the extent of ICT.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution, where different colors denote varying electrostatic potentials.

For this compound, MEP analysis would likely reveal the following:

Negative Potential (Red/Yellow): Regions of negative potential are expected around the nitrogen and oxygen atoms of the acetamide group and the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms, particularly those of the amino group and the amide N-H. These areas are prone to nucleophilic attack.

Table 2: Predicted MEP Maxima and Minima for this compound

SitePredicted Electrostatic PotentialPredicted Reactivity
Oxygen of CarbonylNegative (Vmin)Electrophilic Attack
Nitrogen of Pyridine RingNegative (Vmin)Electrophilic Attack
Amine HydrogensPositive (Vmax)Nucleophilic Attack
Amide HydrogenPositive (Vmax)Nucleophilic Attack

These predictions are based on the fundamental principles of electronegativity and are consistently observed in computational studies of similar aromatic amides.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide insights into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule, including its conformational flexibility and interactions with its environment, such as a solvent.

For this compound, MD simulations could explore:

Conformational Landscape: The molecule possesses rotational freedom around the C-N bonds connecting the acetamide group to the pyridine ring. MD simulations can identify the most stable conformers and the energy barriers for interconversion between them.

Solvation Shell Structure: By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent molecules arrange themselves around the solute. This is crucial for understanding solubility and how the solvent influences chemical reactions. Hydrogen bonding between the amide and amino groups with water molecules would be a key focus of such a study.

The results of MD simulations can be used to calculate average properties and provide a more realistic picture of the molecule's behavior in solution compared to static, gas-phase quantum calculations.

Theoretical Insights into Tautomerism and Reaction Mechanisms

Tautomerism, the interconversion of structural isomers, is a potential phenomenon in this compound. The molecule can exist in different tautomeric forms, such as the amino-imino tautomerism involving the aminopyridine ring and the keto-enol tautomerism of the acetamide group.

Computational chemistry can provide significant insights into the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer using methods like DFT, researchers can predict the predominant form under different conditions.

Table 3: Potential Tautomers of this compound

Tautomer TypeDescription
Amine (original)The amino group is -NH2.
ImineThe amino group becomes =NH, with a double bond shifting in the pyridine ring.
Amide (original)The acetamide group is -NH-C=O.
Imidic acid (enol)The acetamide group tautomerizes to -N=C-OH.

Furthermore, theoretical calculations can be used to investigate reaction mechanisms involving this compound. For instance, in studying a potential acylation reaction, computational chemists can model the reaction pathway, identify the transition state structures, and calculate the activation energies. This information is invaluable for understanding the reactivity of the molecule and for designing synthetic routes. Studies on the pyrolysis of acetamides have shown that such computational approaches can successfully elucidate complex reaction mechanisms.

Structure Activity Relationship Sar Investigations of N 6 Aminopyridin 3 Yl Acetamide Analogues

Design Strategies Based on Structural Modification of the Pyridine (B92270) Ring

The pyridine ring serves as a central scaffold for this class of compounds, and its modification is a key strategy for modulating biological activity. Researchers employ various approaches to alter this heterocyclic core to probe its role in target binding.

One common tactic is the introduction of substituents at various positions on the pyridine ring. The nature and placement of these substituents can significantly impact the electronic and steric properties of the ring, thereby influencing its interaction with a target protein. For example, substituting with small alkyl or halogen groups can fine-tune the molecule's properties.

The nitrogen atom in the pyridine ring is a critical feature, often acting as a hydrogen bond acceptor. Modifying the basicity of this nitrogen through the addition of electron-withdrawing or electron-donating groups on the ring can have a substantial effect on the strength of this interaction and, consequently, the compound's biological activity.

Exploration of Substituent Effects on Molecular Interactions

A systematic exploration of how different substituents on the N-(6-aminopyridin-3-yl)acetamide scaffold affect molecular interactions is a cornerstone of SAR studies. This involves synthesizing a series of analogues with varied substituents and assessing their impact on biological potency and selectivity.

The data gathered from these studies are often organized into tables to clearly illustrate SAR trends. For instance, a hypothetical study might examine the effect of substituents at the 5-position of the pyridine ring:

Substituent (R)IC50 (nM)Interpretation
H120Reference Compound
F60Increased potency, likely due to favorable electronic interactions.
Cl75Similar potency to the fluoro analogue.
CH3180Decreased potency, suggesting potential steric hindrance in the binding pocket.
OCH3250Markedly reduced potency, possibly due to unfavorable steric and electronic effects.
This table is for illustrative purposes and based on established medicinal chemistry principles.

Analysis of such data often reveals that even minor changes to a substituent can lead to significant shifts in biological activity. The introduction of a halogen, like fluorine or chlorine, frequently enhances potency, possibly by forming halogen bonds or by altering the electronic character of the pyridine ring to strengthen target interactions. nih.gov Conversely, bulky substituents like methyl or methoxy (B1213986) groups can be detrimental, suggesting that the target's binding site may be sterically constrained.

Role of Amide and Amine Moieties in Ligand-Target Recognition

The amide and amine functional groups of this compound are pivotal for its interaction with biological targets. These groups can serve as both hydrogen bond donors and acceptors, creating a network of interactions that secure the ligand within the binding pocket.

The amine group at the 6-position of the pyridine ring is a key hydrogen bond donor. Its interaction with a corresponding acceptor on the target protein is often a critical factor for binding affinity. The importance of this group is underscored by the common observation that its removal or replacement with a non-hydrogen-bonding group typically results in a significant loss of activity.

Bioisosteric Replacement Strategies for Enhanced Potency

Bioisosteric replacement is a powerful technique in medicinal chemistry where a functional group is swapped with another that has similar physical or chemical properties. nih.govu-tokyo.ac.jp This strategy is employed to enhance a compound's potency, selectivity, or pharmacokinetic profile. researchgate.net In the context of this compound analogues, this approach has been used to fine-tune the molecule's properties. nih.govresearchgate.net

A frequent bioisosteric replacement involves substituting the pyridine ring with other five- or six-membered heterocycles. For example, replacing pyridine with a thiazole (B1198619) or an oxazole (B20620) can alter the electronic distribution and hydrogen bonding potential of the core structure, potentially leading to improved target interactions.

Another example is the replacement of the amide linkage with other groups that can mimic its hydrogen bonding and conformational characteristics. For instance, a reverse amide, a sulfonamide, or a urea (B33335) moiety might be introduced to explore different interaction patterns with the target protein. The following table illustrates hypothetical outcomes from such a study:

LinkerIC50 (nM)Interpretation
-NHCO- (Amide)120Reference Compound
-CONH- (Reverse Amide)140Similar potency, suggesting a comparable binding orientation.
-SO2NH- (Sulfonamide)600Reduced potency, indicating a less favorable interaction.
-NHCONH- (Urea)95Increased potency, suggesting an additional or stronger hydrogen bond interaction.
This table is for illustrative purposes and based on established medicinal chemistry principles.

These studies can identify which bioisosteric replacements are well-tolerated and which lead to a loss of activity. Successful application of this strategy can lead to the discovery of novel analogues with significantly enhanced potency.

Pharmacophore Modeling and Ligand-Based Drug Design Principles (Pre-clinical Research)

When the three-dimensional structure of a biological target is unknown, ligand-based drug design principles, such as pharmacophore modeling, become essential for guiding the design of new this compound analogues. A pharmacophore model represents the key molecular features necessary for biological activity.

To create a pharmacophore model, a set of active compounds is aligned, and their common chemical features that are responsible for their activity are identified. For this compound analogues, a typical pharmacophore model might include:

A hydrogen bond donor (the amine group).

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor and acceptor (the amide linkage).

An aromatic or hydrophobic region (the pyridine ring).

Once validated, this pharmacophore model can serve as a template for designing new molecules that fit the model. This can be achieved by searching virtual compound libraries or through the de novo design of novel structures that incorporate the essential pharmacophoric features. This ligand-based approach enables the rational design of new analogues with a higher likelihood of being active, accelerating the pre-clinical discovery of new drug candidates.

Molecular Interactions and Biological Target Research in Vitro/pre Clinical Models

Biochemical Assays for Enzyme Inhibition and Activation Profiling

While no specific enzyme inhibition or activation data for N-(6-aminopyridin-3-yl)acetamide has been found, the broader class of aminopyridine derivatives has been investigated for its inhibitory effects on various enzymes. For instance, derivatives of 4-aminopyridine (B3432731) have been identified as dual inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e5'NT), enzymes implicated in pathological conditions such as cancer. One such derivative demonstrated significant inhibition of human TNAP with an IC50 value of 0.25 µM.

Furthermore, aminopyridine scaffolds are recognized as core structures in many kinase inhibitors. For example, a potent and selective mTOR inhibitor, Torin2, incorporates a 9-(6-aminopyridin-3-yl) group and exhibits an EC50 of 0.25 nM for inhibiting cellular mTOR activity. mit.edu This suggests that this compound could potentially be profiled for activity against a panel of protein kinases.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound Based on Analogous Compounds

Enzyme Target FamilyPotential ActivityRationale based on Analogues
Protein KinasesInhibitionThe aminopyridine moiety is a common scaffold in kinase inhibitors, such as the mTOR inhibitor Torin2. mit.edu
PhosphatasesInhibition4-aminopyridine derivatives have shown inhibitory activity against alkaline phosphatases.
Other Ecto-nucleotidasesInhibition4-aminopyridine derivatives have demonstrated inhibition of ecto-5'-nucleotidase.

This table is speculative and intended to guide potential future research, as no direct experimental data for this compound is currently available.

Ligand Binding Studies with Recombinant Proteins and Cellular Lysates

Specific ligand binding data for this compound is not publicly available. However, studies on related compounds provide insights into potential binding interactions. For example, 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives were predicted to have a high affinity for the groove structure of the hepatitis B virus (HBV) core protein, suggesting a potential for protein-ligand interactions. nih.gov

The aminopyridine core is also a key feature in compounds designed to target specific protein-protein interactions or enzymatic active sites. The development of E3 ligase binding assays, such as E3scan™, allows for the screening of compounds for their ability to bind to these important drug targets, a strategy that could be applied to this compound.

Mechanistic Investigations of Molecular Targets and Pathways (In Vitro)

The mechanism of action for this compound has not been elucidated. However, based on the activities of related compounds, several potential pathways could be modulated. The aminopyridine structure is a known feature of potassium channel blockers. sigmaaldrich.com For instance, 4-aminopyridine is known to block voltage-gated potassium channels, which can enhance neurotransmission and has therapeutic applications in neurological disorders.

Furthermore, the discovery of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives as inducers of both apoptosis and autophagy in cancer cells suggests that this compound could potentially influence cell death pathways. nih.govresearchgate.net

Molecular Docking and Virtual Screening for Target Identification

While no specific molecular docking studies for this compound have been reported, the general approach is widely used to predict the binding modes and affinities of small molecules to protein targets. For example, molecular docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were used to explore their binding mechanisms to cyclin-dependent kinases (CDK2/4/6). google.com Such in silico methods could be employed to screen this compound against a library of known protein structures to identify potential biological targets.

Virtual screening of chemical libraries based on pharmacophore models of known active compounds is another powerful tool for target identification. The acetamide (B32628) and aminopyridine moieties of the title compound could serve as key features in such a screening campaign.

Table 2: Potential Biological Targets for this compound Identified Through a a Theoretical Virtual Screening Approach

Target ClassSpecific Example(s)Rationale
Protein KinasesmTOR, CDKsAminopyridine scaffold is a known kinase inhibitor pharmacophore. mit.edugoogle.com
Ion ChannelsPotassium ChannelsAminopyridine derivatives are known blockers of potassium channels. sigmaaldrich.com
Viral ProteinsHBV Capsid ProteinAcetamide derivatives have been predicted to bind to viral proteins. nih.gov

This table represents a hypothetical outcome of a virtual screening and requires experimental validation.

Functional Characterization in Isolated Biological Systems

The functional effects of this compound in isolated biological systems have not been documented. Based on the potential targets inferred from related compounds, a variety of functional assays could be employed for its characterization. For instance, if the compound were to target a specific kinase, cell-based assays measuring the phosphorylation of downstream substrates would be relevant.

A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues demonstrated their ability to inhibit TNF-α- and IL-6-induced adhesion of monocytes to colon epithelial cells, suggesting a potential anti-inflammatory role. nih.gov This indicates that this compound could be tested in similar cell-based models of inflammation.

Research on N 6 Aminopyridin 3 Yl Acetamide Derivatives and Novel Pyridyl Scaffolds

Synthesis and Evaluation of Pyridine-Fused Heterocyclic Systems

The fusion of a second heterocyclic ring onto the pyridine (B92270) core of N-(6-aminopyridin-3-yl)acetamide can lead to the formation of novel, rigid, and planar systems with distinct electronic and steric properties. One of the most explored classes of pyridine-fused heterocycles are the imidazo[1,2-a]pyridines, which are recognized for their wide range of applications in medicinal chemistry. organic-chemistry.orgorganic-chemistry.orgacs.orgacs.orgnih.gov

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound or its equivalent. While direct examples using this compound as the starting aminopyridine are not extensively reported in the literature, the general synthetic strategies are applicable. For instance, a copper-catalyzed one-pot procedure for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as an oxidant has been developed. organic-chemistry.orgacs.orgnih.gov This method is noted for its broad substrate scope and adherence to green chemistry principles. organic-chemistry.org Another approach involves the catalyst-free cascade reaction of 2-aminopyridines with compounds like 1-bromo-2-phenylacetylene. organic-chemistry.org

Theoretically, this compound could undergo cyclization reactions to form various fused systems. The amino group on the pyridine ring can act as a nucleophile to react with a variety of electrophilic partners, leading to the formation of a new fused ring. The acetamido group would remain as a substituent on the newly formed bicyclic or polycyclic scaffold, influencing its physicochemical properties. The evaluation of such novel fused systems would involve spectroscopic characterization and investigation of their biological activities or material properties.

Table 1: Examples of Imidazo[1,2-a]pyridines Synthesized from Aminopyridine Precursors

PrecursorsReagentsProductNotes
2-Aminopyridine, NitroolefinCuBr, Air3-Nitro-2-phenylimidazo[1,2-a]pyridineEnvironmentally friendly, one-pot synthesis. organic-chemistry.orgacs.orgnih.gov
2-Aminopyridine, AcetophenoneCuI, Air2-Phenylimidazo[1,2-a]pyridineAerobic oxidative synthesis with broad functional group tolerance. organic-chemistry.org
2-Aminopyridine, Aldehyde, AlkyneCuI, NaHSO₄·SiO₂2,3-Disubstituted imidazo[1,2-a]pyridineOne-pot, three-component reaction. organic-chemistry.org

Development of Conjugates and Prodrug Strategies for Research Applications

Prodrug strategies are employed to overcome undesirable properties of a parent drug molecule, such as poor solubility, instability, or lack of target specificity. nih.govresearchgate.netmdpi.commdpi.com For this compound, both the amino and acetamido groups can be chemically modified to create prodrugs.

The primary amino group can be derivatized into various functionalities that are designed to be cleaved in vivo to release the active parent compound. Common approaches include the formation of amides, carbamates, or imines. nih.govresearchgate.net For example, derivatization with amino acids could potentially target peptide transporters, enhancing absorption. nih.gov The "trimethyl lock" system is another sophisticated prodrug approach for amines that can be designed to be sensitive to specific enzymatic or chemical triggers. nih.gov

The acetamido group also offers a handle for prodrug design. For instance, it could be part of a larger promoiety that is cleaved by specific enzymes. The goal of these modifications would be to modulate the pharmacokinetic profile of the compound, for instance, by improving its ability to cross cell membranes.

Table 2: Potential Prodrug Modifications for this compound

Functional GroupProdrug MoietyActivation MechanismPotential Advantage
Amino GroupAmino Acid ConjugatePeptidasesTargeted uptake via peptide transporters. nih.gov
Amino GroupN-Acyl DerivativeAmidases/EsterasesIncreased lipophilicity, controlled release.
Amino GroupCarbamateEsterasesTunable release kinetics. nih.gov
Acetamido GroupPart of a larger cleavable promoietySpecific enzymesTargeted drug release.

Exploration of Polymeric or Nanostructured Derivatives

The conjugation of small molecules like this compound to polymers can lead to the development of advanced drug delivery systems with improved pharmacokinetic properties. sigmaaldrich.comnih.govresearchgate.net Polymeric drug conjugates can exhibit longer circulation times, passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect, and the potential for controlled drug release. nih.govresearchgate.net

This compound could be covalently attached to a variety of biocompatible polymers, such as polyethylene (B3416737) glycol (PEG), N-(2-hydroxypropyl)methacrylamide (HPMA), or biodegradable polyesters. The amino group provides a convenient point of attachment for conjugation to polymers that have been functionalized with reactive groups like N-hydroxysuccinimide (NHS) esters.

Furthermore, self-assembling polymers can be used to encapsulate this compound within nanostructures like micelles or nanoparticles. For example, amphiphilic block copolymers containing a pyridine-based block, such as poly(2-vinyl pyridine)-b-poly(ethylene oxide), have been shown to form pH-sensitive micelles that can load and release therapeutic agents. nih.govresearchgate.net Such systems could potentially be adapted for the delivery of this compound or its derivatives.

Table 3: Potential Polymeric and Nanostructured Systems for this compound

System TypePolymer ExampleConjugation/Encapsulation StrategyPotential Advantage
Polymer ConjugatePoly(ethylene glycol) (PEG)Covalent attachment to the amino groupIncreased solubility and circulation time. nih.gov
Polymer ConjugateN-(2-hydroxypropyl)methacrylamide (HPMA)Covalent attachment via a cleavable linkerControlled drug release, reduced toxicity. nih.gov
Polymeric MicellesPoly(2-vinyl pyridine)-b-poly(ethylene oxide)Encapsulation within the micellar corepH-triggered drug release. nih.govresearchgate.net
NanoparticlesBiodegradable polyesters (e.g., PLGA)Encapsulation within the nanoparticle matrixSustained drug release.

Investigation of Analogs with Modified Acetamide (B32628) or Amine Groups

The systematic modification of the acetamide and amine groups of this compound allows for a detailed exploration of structure-activity relationships. The synthesis of analogs with altered functional groups can provide insights into the molecular interactions that govern the compound's properties.

The acetamide group can be modified in several ways. The acetyl group can be replaced with other acyl groups of varying chain length, branching, or with aromatic acyl groups to modulate lipophilicity and steric bulk. blazingprojects.com Alternatively, the entire acetamide group could be replaced with other functionalities such as sulfonamides, ureas, or carbamates. For instance, a series of N-pyridin-3-yl substituted [phenylsulphonamido] acetamides have been synthesized and evaluated for their biological activities. obiaks.comobiaks.com

Table 4: Potential Analogs of this compound

Modification SiteModified Functional GroupSynthetic ApproachPotential Change in Properties
Acetamide GroupN-Propionyl or N-ButyrylAcylation of the parent amineIncreased lipophilicity.
Acetamide GroupN-BenzoylAcylation with benzoyl chlorideIntroduction of aromatic interactions.
Acetamide GroupSulfonamideReaction with a sulfonyl chlorideAltered hydrogen bonding and acidity. obiaks.comobiaks.com
Amino GroupN-MethylaminoReductive aminationIncreased basicity, altered hydrogen bonding. youtube.comlibretexts.org
Amino GroupN,N-DimethylaminoExhaustive methylationLoss of hydrogen bond donor capability. youtube.com

Emerging Research Applications in Chemical Sciences

N-(6-aminopyridin-3-yl)acetamide as a Versatile Chemical Building Block

A chemical building block is a molecule that can be used as a component in the synthesis of more complex structures. The utility of a building block is determined by its functional groups, which allow it to react in predictable ways. This compound possesses two key functional groups: a primary amine (-NH2) on the pyridine (B92270) ring and a secondary amide (-NHC(O)CH3).

In theory, the primary amine could undergo a variety of reactions, including N-alkylation, N-arylation, acylation, and diazotization, making it a potential precursor for a range of substituted pyridine derivatives. The amide group, while generally less reactive, can be hydrolyzed under acidic or basic conditions to regenerate the amine or participate in other chemical transformations.

However, a comprehensive search of scientific databases and chemical literature did not yield any specific examples of this compound being used as a building block in the synthesis of more complex molecules. While related aminopyridine structures are common scaffolds in medicinal chemistry and materials science, the specific synthetic utility of this compound remains undocumented in the available literature.

Application in Chemical Biology as a Research Probe

Chemical probes are small molecules used to study and manipulate biological systems. The structural features of this compound, such as its hydrogen bond donors and acceptors, could theoretically allow it to interact with biological macromolecules.

However, there is no published research detailing the use of this compound as a research probe. Studies on analogous structures, such as aminopyridine-based kinase inhibitors, are prevalent, but these findings cannot be directly extrapolated to the specific compound . Without experimental data on its biological activity, target engagement, or cellular permeability, its potential as a chemical probe is purely speculative.

Role in Catalysis: Ligand Design for Organocatalysis and Metal-Catalyzed Reactions

The nitrogen atoms in the pyridine ring and the amino group of this compound could potentially act as coordination sites for metal ions, suggesting its use as a ligand in metal-catalyzed reactions. Furthermore, the basicity of the amino group could allow it to function as an organocatalyst.

A thorough search of the literature did not uncover any instances of this compound being employed as a ligand in either organocatalysis or metal-catalyzed reactions. While the design of pyridine-based ligands is a cornerstone of catalysis research, this particular molecule has not been explored in this context.

Development of Chemo-Sensors and Biosensors

The development of sensors often relies on molecules that exhibit a change in a measurable property, such as color or fluorescence, upon binding to a specific analyte. The functional groups of this compound could potentially interact with metal ions, anions, or biological molecules, making it a candidate for sensor development.

However, there is no published evidence to support the use of this compound in the design of chemo-sensors or biosensors. The exploration of its photophysical properties and its response to various analytes has not been reported in the scientific literature.

Future Research Directions and Methodological Advancements for N 6 Aminopyridin 3 Yl Acetamide Studies

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and cost-effective design and prediction processes. nih.govmdpi.com For N-(6-aminopyridin-3-yl)acetamide, these computational tools can be leveraged to design novel analogues with optimized pharmacokinetic and pharmacodynamic profiles.

ML algorithms, such as Support Vector Machines (SVM), Random Forests (RF), and Deep Neural Networks (DNN), can be trained on existing data of similar compounds to predict the biological activity and properties of new virtual derivatives of this compound. mdpi.com This approach, often part of a structure-based drug design (SBDD) strategy, can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov

Generative AI models can be employed for de novo drug design, creating entirely new molecular structures based on the this compound scaffold with desired therapeutic properties. mdpi.com Furthermore, AI can predict the three-dimensional structures of target proteins, which is crucial for understanding the binding interactions of this compound and its analogues. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact on Research
Virtual Screening Use of computational models to screen large libraries of virtual compounds for potential activity against a specific biological target. Prioritization of this compound derivatives for synthesis and experimental testing. nih.gov
QSAR Modeling Development of quantitative structure-activity relationship (QSAR) models to predict the biological activity of compounds based on their chemical structure. Guidance for the rational design of more potent and selective this compound analogues.
ADMET Prediction Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. Early identification and elimination of drug candidates with unfavorable pharmacokinetic or toxicity profiles.

| De Novo Design | Generation of novel molecular structures with desired properties using generative models. | Discovery of innovative this compound-based compounds with enhanced therapeutic potential. mdpi.com |

High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis (HTS) and high-throughput screening (HSS) are essential for rapidly generating and evaluating large libraries of chemical compounds. nih.gov For this compound, HTS techniques can be employed to create a diverse library of derivatives by systematically modifying different parts of the molecule. Methodologies like modular click chemistry can facilitate the rapid and efficient synthesis of these analogues. scienceopen.com

Once a library of this compound derivatives is synthesized, HSS can be used to quickly assess their biological activity against various targets. nih.gov This involves the use of automated systems to perform a large number of biochemical or cell-based assays in a short period. The data generated from HSS can then be used to identify hit compounds for further optimization. nih.gov The integration of ML algorithms with HSS data can further enhance the hit prioritization process by distinguishing true bioactive compounds from those producing assay artifacts. nih.gov

Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring

Understanding the molecular interactions between this compound and its biological targets is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques can provide real-time insights into these interactions. datanose.nl

Techniques such as fluorescence spectroscopy, surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can be used to study the binding kinetics and thermodynamics of this compound with its target proteins. researchgate.net These methods can determine key parameters like binding affinity (Kd), association and dissociation rate constants (kon and koff), and provide structural information about the drug-target complex. researchgate.net

Table 2: Advanced Spectroscopic Techniques and Their Applications

Spectroscopic Technique Information Obtained Relevance to this compound Studies
Fluorescence Spectroscopy Binding affinity, conformational changes in the target protein upon binding. Characterizing the interaction of this compound with its biological target. researchgate.net
Surface Plasmon Resonance (SPR) Real-time binding kinetics (kon, koff), binding affinity (Kd). Quantifying the binding dynamics of this compound derivatives to their target.
Nuclear Magnetic Resonance (NMR) Detailed structural information of the drug-target complex, identification of binding site. Elucidating the precise binding mode of this compound. researchgate.net

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, stoichiometry). | Understanding the driving forces behind the binding of this compound to its target. |

Multi-Omics Approaches in Biological Pathway Elucidation

To fully understand the biological effects of this compound, a systems-level approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular pathways modulated by the compound. nih.govmdpi.com

By treating cells or model organisms with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can identify the key signaling pathways and biological processes affected. nih.gov This information is invaluable for understanding the compound's mechanism of action, identifying potential biomarkers for its activity, and uncovering potential off-target effects. tinnguyen-lab.com Various computational tools and platforms are available to aid in the integration and analysis of multi-omics data for pathway enrichment analysis. researchgate.net

Expanding Interdisciplinary Research Collaborations

The complexity of modern drug discovery necessitates a collaborative approach. Future research on this compound will greatly benefit from expanded interdisciplinary collaborations between medicinal chemists, computational biologists, pharmacologists, and clinicians.

Chemists can focus on the synthesis and optimization of novel derivatives, while computational biologists can use AI and ML to guide the design process and analyze large datasets. nih.gov Pharmacologists can investigate the biological activity and mechanism of action of the compounds, and clinicians can provide valuable insights into the unmet medical needs and the potential therapeutic applications of this compound-based drugs. Such collaborations are essential for translating basic research findings into clinically effective treatments.

Q & A

Q. What are the recommended synthetic routes for N-(6-aminopyridin-3-yl)acetamide to ensure high purity?

Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. Key steps include protecting the amine group to prevent side reactions, followed by acetylation under controlled conditions (e.g., using acetic anhydride or acetyl chloride). Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity. Reaction solvents (e.g., DMF or THF) and temperature (20–80°C) must be optimized to minimize byproducts .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • 1H and 13C NMR : To verify the acetamide moiety (δ ~2.1 ppm for CH3 and ~168 ppm for carbonyl) and pyridine ring protons (δ 7.5–8.5 ppm).
  • FT-IR : Confirmation of amide C=O stretch (~1650 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • Mass Spectrometry (ESI/HRMS) : To validate molecular weight and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • MTT Assay : To assess cytotoxicity (e.g., IC50 values) against cancer cell lines .
  • Enzyme Inhibition Assays : For targets like kinases or proteases, using fluorogenic substrates or colorimetric detection .
  • Microbial Growth Inhibition : Agar dilution or broth microdilution for antimicrobial activity .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Challenges include competing side reactions (e.g., over-acetylation) and steric hindrance. Strategies:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the pyridine amine during derivatization.
  • Catalyst Screening : Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates. Reaction monitoring via TLC or HPLC ensures real-time adjustments .

Q. How can variable-temperature NMR resolve conformational discrepancies in this compound?

VT-NMR (e.g., 298–318 K) identifies dynamic processes like amide bond rotation or pyridine ring puckering. For example, coalescence temperature analysis quantifies energy barriers between conformers. Complementary 2D NMR (e.g., NOESY) maps spatial interactions, while computational modeling (DFT) validates observed populations .

Q. What methodologies validate molecular docking predictions for protein-ligand interactions?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) in real time.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics.
  • X-ray Crystallography/STD NMR : Resolves binding modes at atomic resolution. Discrepancies between docking and experimental data may arise from solvent effects or protein flexibility, requiring MD simulations for refinement .

Q. How do researchers address conflicting bioactivity data across studies?

Contradictions often stem from:

  • Assay Conditions : Variations in pH, ionic strength, or serum proteins (e.g., albumin binding).
  • Cell Line Heterogeneity : Genetic drift in cultured cells affects response.
  • Compound Purity : Impurities ≥5% alter activity profiles. Standardization via OECD guidelines and orthogonal assays (e.g., SPR + enzymatic) improves reproducibility .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersReference
1H NMRPyridine H-2/H-4 coupling (J ≈ 5 Hz)
HRMSm/z 180.0871 [M+H]+ (theoretical)
FT-IRAmide I band position (±10 cm⁻¹)

Q. Table 2. Common Pitfalls in Bioactivity Studies

IssueMitigation StrategyEvidence
Off-target effectsCounter-screening against related enzymes
Solubility limitsUse DMSO ≤0.1% or cyclodextrin carriers
False positivesInclude vehicle controls in assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.